molecular formula C9H10FIO2 B14065426 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene

1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene

Cat. No.: B14065426
M. Wt: 296.08 g/mol
InChI Key: ZVQQONOEEMSJNB-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene is a substituted aromatic compound with the molecular formula C₉H₁₀FIO₂ and a molecular weight of 296.08 g/mol. Its structure features methoxy groups at positions 1 and 2, an iodine atom at position 3, and a fluoromethyl (-CH₂F) group at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

5-(fluoromethyl)-1-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

ZVQQONOEEMSJNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CF)I)OC

Origin of Product

United States

Preparation Methods

Directed Iodination of Veratrole

Veratrole serves as the foundational scaffold due to its symmetry and reactivity. Iodination typically targets the para positions (C4/C5) under standard EAS conditions. To achieve C3 iodination, directed ortho-metalation proves effective:

  • Lithiation : Treatment with lithium diisopropylamide (LDA) at −78°C in THF deprotonates the ortho position relative to a methoxy group.
  • Iodine Quench : Reaction with iodine yields 1,2-dimethoxy-3-iodobenzene with >80% regioselectivity.
**Procedure**:  
Veratrole (5.0 g, 36.2 mmol) in anhydrous THF (50 mL) is treated with LDA (1.1 equiv) at −78°C. After 1 h, iodine (1.2 equiv) is added, and the mixture is warmed to room temperature. Quenching with NH4Cl and extraction with EtOAC affords the iodinated product (87% yield).  

Fluoromethylation via Chloromethyl Intermediate

The fluoromethyl group is introduced via a two-step halogen exchange:

  • Chloromethylation : Veratrole undergoes Friedel-Crafts alkylation with chloromethyl methyl ether (MOMCl) and ZnCl2, yielding 5-(chloromethyl)-1,2-dimethoxybenzene.
  • Fluorination : Treatment with KF in DMF at 120°C replaces chlorine with fluorine via nucleophilic aromatic substitution (NAS).
**Optimization**:  
Selectfluor™ (F-TEDA-BF4) in acetonitrile enhances fluorination efficiency (95% yield) by generating reactive fluoromethyl cations.  

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Fluoromethyl Installation

Late-stage introduction of the fluoromethyl group avoids competing directing effects:

  • Borylation at C5 : Miyaura borylation of 3-iodoveratrole with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2.
  • Cross-Coupling : Reaction with fluoromethylzinc bromide (CH2FZnBr) under Negishi conditions installs the fluoromethyl group.

Challenges : Limited stability of fluoromethyl organometallics necessitates anhydrous conditions and low temperatures (−20°C).

Regioselective Halogenation Techniques

N-Iodosuccinimide (NIS) Mediated Iodination

NIS in HFIP solvent achieves selective C3 iodination by leveraging hydrogen-bonding interactions to modulate electrophilicity:

Entry Solvent Temp (°C) Yield (%)
1 DCM:HFIP (1:1) 0 78
2 MeCN 25 65

Mechanistic Insight : HFIP stabilizes iodonium intermediates, enhancing para-selectivity relative to methoxy groups.

Fluoromethyl Group Introduction via Radical Pathways

Photoredox Catalysis

Visible-light-mediated decarboxylation of fluoromethyl carboxylic acids generates fluoromethyl radicals, which add to the aromatic ring:

  • Substrate Preparation : 5-Acetoxyveratrole is synthesized via Friedel-Crafts acetylation.
  • Radical Addition : Irradiation with [Ru(bpy)3]Cl2 and CH2FCO2H installs the fluoromethyl group at C5.

Advantage : Bypasses directing group limitations, enabling meta-substitution.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) Key Advantage
Directed Metalation 3 68 High regioselectivity
NIS Iodination 2 74 Mild conditions
Suzuki Coupling 4 55 Late-stage functionalization
Photoredox Fluorination 3 62 No directing groups required

Trade-offs : While metalation offers precision, photoredox methods provide flexibility for structurally diverse analogs.

Challenges and Optimization Opportunities

  • Regioselectivity Conflicts : Competing directing effects between methoxy (ortho/para) and iodine (meta) necessitate protective group strategies or sequential functionalization.
  • Fluoromethyl Stability : The CH2F group’s susceptibility to hydrolysis mandates anhydrous workup and storage under inert atmospheres.
  • Scalability : Large-scale iodination using NIS becomes cost-prohibitive; alternatives like I2/(NH4)2CO3 in MeOH offer economical yields (74%).

Chemical Reactions Analysis

1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

Bioactivity Predictions

  • Insecticidal Potential: The fluoromethyl group’s moderate electron-withdrawing capacity and small steric profile may offer a balance between activity and selectivity, as seen in trifluoromethyl pyridine derivatives .
  • Pharmacological Applications : Methoxy and iodine groups are common in drug candidates (e.g., antitumor agents), suggesting the target compound could serve as a scaffold for medicinal chemistry optimization.

Biological Activity

1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C10H10I1O2F1
  • Molecular Weight : Approximately 296.08 g/mol

The presence of methoxy groups, an iodine atom, and a fluoromethyl group contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against pathogens such as Candida albicans, with Minimum Inhibitory Concentration (MIC) values varying based on structural modifications.
  • Antioxidant Activity : The compound shows promise in scavenging free radicals, with effective concentrations (EC50) reported in the range of 19 to 31 µg/mL, indicating significant antioxidant capabilities.
  • Anticancer Properties : In vitro studies have demonstrated antiproliferative effects against cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer), suggesting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following table summarizes findings from SAR studies:

CompoundKey FeaturesBiological ActivityReference
This compoundIodine and fluoromethyl substituentsAntifungal, Antioxidant, Anticancer
1,3-Dimethoxy-4-fluorobenzeneLacks iodineMinimal activity compared to the target compound
1-Fluoro-2-iodo-4-(trifluoromethyl)benzeneContains trifluoromethyl groupVaries significantly in activity

Case Studies and Experimental Findings

Recent studies have explored the biological activities of derivatives of this compound. A notable study evaluated the compound's effects on various biological systems:

  • Antifungal Activity : The fungistatic activity was assessed against Candida albicans, yielding MIC values between 37 to 124 µg/mL for structurally similar compounds.
  • Antioxidant Assays : Using the DPPH method, the compound demonstrated effective radical scavenging ability, confirming its potential as an antioxidant agent.
  • Cytotoxicity Tests : Hemolytic activity assays indicated low cytotoxicity on human red blood cells, supporting its safety profile for further development.

Q & A

Q. Q1. What are the key structural and physicochemical properties of 1,2-Dimethoxy-3-iodo-5-(fluoromethyl)benzene?

The compound has the molecular formula C₉H₁₀FIO₂ (MW: 296.08 g/mol) with substituents at positions 1,2 (methoxy), 3 (iodo), and 5 (fluoromethyl) on the benzene ring. Limited data on melting/boiling points are available, but structurally analogous iodinated anisoles (e.g., 2,6-difluoro-4-iodoanisole) exhibit bp ~65°C and density ~1.6 g/cm³ . Purity specifications typically require ≥98% for research use .

Q. Q2. What are common synthetic routes for iodinated aromatic compounds like this derivative?

Iodination of methoxy-substituted benzene derivatives often employs electrophilic substitution using iodine monochloride (ICl) or metal-catalyzed methods (e.g., CuI). For fluoromethyl groups, Friedel-Crafts alkylation or nucleophilic substitution (e.g., using fluoromethyl halides) may be applied. A critical step is regioselectivity control, as iodine’s steric bulk and directing effects of methoxy groups influence substitution patterns .

Advanced Research Questions

Q. Q3. How can regioselective iodination be achieved in multi-substituted benzene systems?

Regioselectivity is governed by steric and electronic factors. Methoxy groups at positions 1 and 2 are strong ortho/para directors, but the adjacent iodine at position 3 may sterically hinder further substitution. Computational modeling (e.g., DFT) can predict reactive sites, while experimental optimization may involve temperature control (e.g., –20°C to reduce competing pathways) and solvent polarity adjustments (e.g., DMF for polar transition states) .

Q. Q4. What analytical methods are optimal for characterizing this compound and verifying purity?

  • NMR : ¹⁹F NMR identifies fluoromethyl chemical shifts (δ ~-200 to -220 ppm for CF₃ analogs), while ¹H NMR resolves methoxy protons (δ ~3.8–4.0 ppm). ¹³C NMR distinguishes iodinated carbons (δ ~90–100 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (m/z 296.08) and fragmentation patterns.
  • Elemental analysis : Validates C/H/I/F ratios with <0.3% deviation .

Q. Q5. How does the fluoromethyl group influence stability under varying reaction conditions?

The fluoromethyl group (–CH₂F) is susceptible to hydrolysis under strongly acidic/basic conditions. Stability tests in DMSO or THF at 25–60°C over 24–72 hours are recommended. Use of anhydrous solvents and inert atmospheres (N₂/Ar) minimizes degradation. Comparative studies with non-fluorinated analogs (e.g., –CH₃) reveal lower thermal stability due to C–F bond polarization .

Q. Q6. What are the current gaps in toxicological and environmental data for this compound?

No comprehensive ecotoxicology or occupational exposure data exist. Preliminary assessments should follow OECD guidelines:

  • Aquatic toxicity : Use Daphnia magna or algae growth inhibition tests.
  • Biodegradation : Employ OECD 301B (CO₂ evolution test).
  • Handling : Use fume hoods and PPE (nitrile gloves, goggles) due to potential aspiration hazards from iodinated aromatics .

Methodological Challenges

Q. Q7. How can researchers resolve contradictions in reaction yields reported for similar iodinated compounds?

Discrepancies often arise from impurities in starting materials or trace moisture. Systematic approaches include:

  • Reagent purification : Distill DMF over CaH₂; store iodine sources under inert gas.
  • Yield optimization : Screen catalysts (e.g., Pd/C vs. CuI) and stoichiometry (1:1 to 1:2.5 iodine:substrate).
  • Reproducibility : Document reaction parameters (e.g., stirring rate, vessel geometry) meticulously .

Q. Q8. What strategies mitigate competing side reactions during fluoromethylation?

Competing pathways (e.g., demethylation or ring halogenation) can be minimized by:

  • Stepwise synthesis : Introduce fluoromethyl before iodine to avoid displacement.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for methoxy groups during iodination.
  • Low-temperature kinetics : Perform fluoromethylation at –78°C to favor kinetic over thermodynamic products .

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